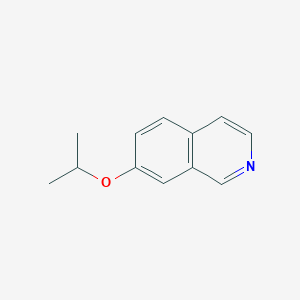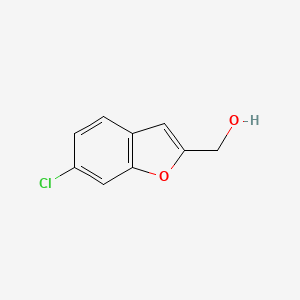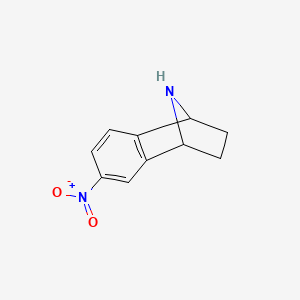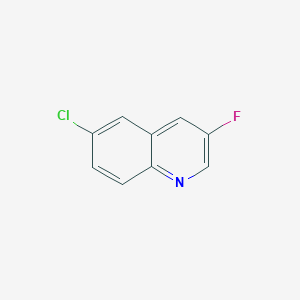
3,4,5-Trimethylphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethylphenyl acetate is an organic compound with the molecular formula C11H14O2. It is an ester derived from 3,4,5-trimethylphenol and acetic acid. This compound is known for its aromatic properties and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trimethylphenyl acetate can be synthesized through the esterification of 3,4,5-trimethylphenol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,4,5-trimethylphenol and acetic acid in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Hydrolysis: 3,4,5-Trimethylphenol and acetic acid.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,4,5-Trimethylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethylphenyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3,4,5-trimethylphenol, which may interact with biological receptors or enzymes. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethylphenol: The parent compound from which 3,4,5-trimethylphenyl acetate is derived.
Phenyl acetate: A similar ester with a phenyl group instead of the trimethylphenyl group.
Methyl acetate: A simpler ester with a methyl group instead of the aromatic ring.
Uniqueness
This compound is unique due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other esters and contributes to its specific applications in various fields.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(3,4,5-trimethylphenyl) acetate |
InChI |
InChI=1S/C11H14O2/c1-7-5-11(13-10(4)12)6-8(2)9(7)3/h5-6H,1-4H3 |
Clave InChI |
ZXBLICCWAOZHAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)



![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)


![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)

![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)

